molecular formula C17H12IN3O2 B3867635 N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide

Cat. No.: B3867635
M. Wt: 417.20 g/mol
InChI Key: ADVSKOVULXLSPI-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution reactions using iodine and a suitable catalyst.

    Formation of the Pyridine Carboxamide: The pyridine carboxamide moiety can be synthesized through the reaction of pyridine-2-carboxylic acid with an amine under dehydrating conditions.

    Condensation Reaction: The final step involves the condensation of the furan and pyridine carboxamide intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield amines.

Scientific Research Applications

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
  • N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
  • N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide

Uniqueness

The uniqueness of N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide lies in the presence of the iodophenyl group, which can impart distinct electronic and steric properties compared to its bromine, chlorine, or fluorine analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O2/c18-13-6-4-12(5-7-13)16-9-8-14(23-16)11-20-21-17(22)15-3-1-2-10-19-15/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSKOVULXLSPI-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
Reactant of Route 2
N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
Reactant of Route 3
N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
Reactant of Route 4
N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
Reactant of Route 5
N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.